molecular formula C7H7ClS B085629 4-Chlorothioanisole CAS No. 123-09-1

4-Chlorothioanisole

Cat. No.: B085629
CAS No.: 123-09-1
M. Wt: 158.65 g/mol
InChI Key: KIQQUVJOLVCZKG-UHFFFAOYSA-N
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Description

4-Chlorothioanisole: is an organic compound with the molecular formula C7H7ClS . It is a halogenated aromatic compound, specifically a derivative of anisole where the methoxy group is replaced by a methylthio group and a chlorine atom is substituted at the para position. This compound is known for its distinctive garlic-like odor and is used in various chemical applications .

Scientific Research Applications

4-Chlorothioanisole has several applications in scientific research:

Safety and Hazards

4-Chlorothioanisole is classified as a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation . Safety measures include avoiding breathing in dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of ingestion, it’s advised to rinse the mouth and seek medical help immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorothioanisole can be synthesized through several methods. One common method involves the reaction of anisole with sulfur dichloride (SCl2) in the presence of a catalyst. The reaction proceeds as follows:

C6H5OCH3+SCl2C6H4ClSOCH3+HClC_6H_5OCH_3 + SCl_2 \rightarrow C_6H_4ClSOCH_3 + HCl C6​H5​OCH3​+SCl2​→C6​H4​ClSOCH3​+HCl

In this reaction, anisole reacts with sulfur dichloride to form this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Chlorothioanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its analogs with different halogen atoms .

Properties

IUPAC Name

1-chloro-4-methylsulfanylbenzene
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InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KIQQUVJOLVCZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)Cl
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Molecular Formula

C7H7ClS
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DSSTOX Substance ID

DTXSID8023973
Record name 4-Chlorophenyl methyl sulfide
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Molecular Weight

158.65 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Chlorophenyl methyl sulfide
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Vapor Pressure

0.11 [mmHg]
Record name 4-Chlorophenyl methyl sulfide
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CAS No.

123-09-1
Record name 1-Chloro-4-(methylthio)benzene
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Record name 4-Chlorophenyl methyl sulfide
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Record name Benzene, 1-chloro-4-(methylthio)-
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Record name 4-Chlorophenyl methyl sulfide
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Record name 1-chloro-4-(methylthio)benzene
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Record name 4-CHLOROPHENYL METHYL SULFIDE
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Synthesis routes and methods

Procedure details

A 4-necked, 1-liter flask equipped with a stirrer, a thermometer and a condenser tube was charged with 147.0 g (1.00 mole) of 1,4-dichlorobenzene and 67.9 g (0.10 mole) of an aqueous solution of 50 wt % tetra-n-butylphosphonium bromide. 233.6 g (1.00 mole) of an aqueous solution of 30 wt % sodium thiomethoxide was added dropwise at 80° C. over a period of 6 hours. After addition, the mixture was reacted at the same temperature for 10 hours. After completion of reaction, 157.4 g of a crude 1-methylthio-4-chlorobenzene was obtained by separation procedure.
Quantity
147 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
233.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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